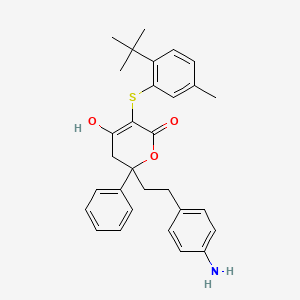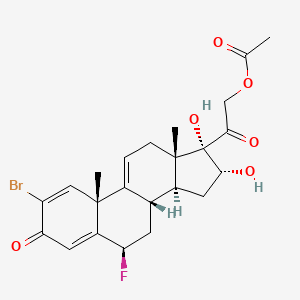
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves the cyclization of appropriate thiosemicarbazides with carbonyl compounds. The specific synthetic route for this compound would involve the reaction of a thiosemicarbazide derivative with a suitable carbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
4H-1,3,4-Thiadiazin-5(6H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiadiazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazine ring.
科学的研究の応用
Chemistry: As intermediates in organic synthesis.
Biology: For their potential biological activities, including antimicrobial and anticancer properties.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives involves their interaction with specific molecular targets. These compounds may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to their observed biological effects. The exact molecular pathways involved would depend on the specific derivative and its target.
類似化合物との比較
Similar Compounds
Similar compounds to 4H-1,3,4-Thiadiazin-5(6H)-one include other thiadiazine derivatives and related heterocyclic compounds.
Uniqueness
The uniqueness of 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
151092-56-7 |
|---|---|
分子式 |
C18H24ClN3O2S |
分子量 |
381.9 g/mol |
IUPAC名 |
2-[1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-12-3-4-15(13(2)9-12)16(22)10-21-7-5-14(6-8-21)18-20-19-17(23)11-24-18;/h3-5,9,16,22H,6-8,10-11H2,1-2H3,(H,19,23);1H |
InChIキー |
NABJHBDWJXVXSX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(CN2CCC(=CC2)C3=NNC(=O)CS3)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



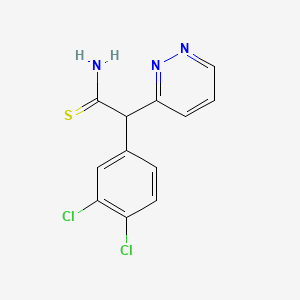
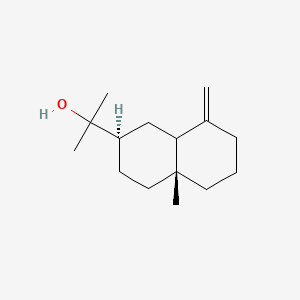
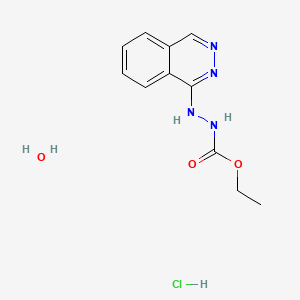
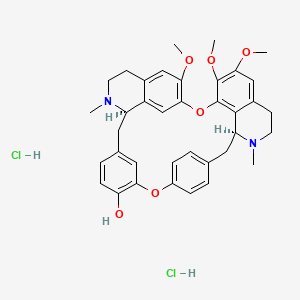



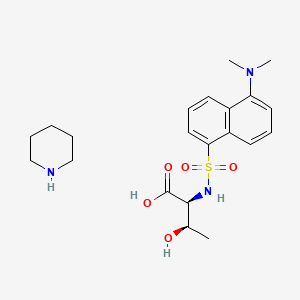
![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)


